molecular formula C10H8N2O B1314502 2-(Hydroxymethyl)-1H-indole-6-carbonitrile CAS No. 104291-65-8

2-(Hydroxymethyl)-1H-indole-6-carbonitrile

Cat. No. B1314502
M. Wt: 172.18 g/mol
InChI Key: ICEFKSYRAATNAU-UHFFFAOYSA-N
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Description

“2-(Hydroxymethyl)-1H-indole-6-carbonitrile” is a compound that contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “2-(Hydroxymethyl)” part suggests a -CH2OH group is attached to the second carbon of the indole ring. The “6-carbonitrile” part indicates a -CN group is attached to the sixth carbon of the indole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, with the hydroxymethyl and carbonitrile groups attached at the 2nd and 6th positions respectively . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the hydroxymethyl and carbonitrile groups . The hydroxymethyl group (-CH2OH) is a versatile functional group that can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . The carbonitrile group (-CN) is also reactive and can participate in reactions such as hydrolysis, reduction, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar hydroxymethyl and carbonitrile groups could increase its solubility in polar solvents . The exact properties would need to be determined experimentally .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Novel Synthesis Approaches : Research has led to the development of innovative synthesis methods for indole derivatives, including 2-(Hydroxymethyl)-1H-indole-6-carbonitrile. One study detailed an efficient synthesis route for 4-hydroxy-1H-indole-2-carbonitrile via azide decomposition, showcasing the complexity of introducing cyano functionalities into the indole ring (Adams, Press, & Degan, 1991).
  • Catalytic Transformations : Another research highlighted DBU-catalyzed alkyne-imidate cyclization processes for synthesizing 1-alkoxypyrazino[1,2-a]indoles from 1-(propargyl)indol-2-carbonitriles, indicating the versatility of indole derivatives in chemical transformations (Festa et al., 2018).

Biological Applications and Material Science

  • Antitumor Activity : Indole derivatives have been investigated for their cytotoxic activities against various cancer cell lines. For instance, substituted 4,5,6,7-tetrahydroindoles exhibited significant inhibitory effects on tumor cell lines, including breast adenocarcinoma and lung cancer, highlighting their potential as cancer therapeutics (Mohareb & Abdelaziz, 2013).
  • Fluorescent Properties : The chemoselective transformations of N-(propargyl)indole-2-carbonitriles into various compounds, including 1-aminopyrazino[1,2-a]indoles, have been explored, with some exhibiting fluorescent emissions. This suggests a potential application in the development of fluorescent materials and probes (Zalte et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . For example, if it’s a solid, it could pose a dust hazard. If it’s a liquid, it could pose a spill hazard. It could also pose health hazards if ingested, inhaled, or if it comes into contact with the skin or eyes . Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields . For example, it could be studied as a potential pharmaceutical compound, or as a building block for the synthesis of more complex molecules . Further studies could also focus on developing more efficient methods for its synthesis .

properties

IUPAC Name

2-(hydroxymethyl)-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-5-7-1-2-8-4-9(6-13)12-10(8)3-7/h1-4,12-13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEFKSYRAATNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-1H-indole-6-carbonitrile

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